molecular formula C23H13FO2S B12533358 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 652138-35-7

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B12533358
CAS No.: 652138-35-7
M. Wt: 372.4 g/mol
InChI Key: UUHPBZWAXGTDLL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their photochromic properties, meaning they can change color when exposed to light. This particular compound has a unique structure that includes a fluorophenyl group and a thiophenyl group, which contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like cyclohexane and acetonitrile, and the reactions are carried out under both aerated and de-aerated conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its ability to undergo photoinduced electron transfer and proton transfer processes. These processes can lead to changes in the compound’s electronic structure, resulting in its photochromic behavior. The molecular targets and pathways involved include interactions with light-sensitive proteins and other photoreactive molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Furan-2-yl)-3-hydroxy-4H-chromen-4-one
  • 3-Hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one
  • 4-Thieno[3,2-b]thiophen-3-ylbenzonitrile

Uniqueness

Compared to these similar compounds, 2-(2-Fluorophenyl)-6-(thiophen-3-yl)-4H-naphtho[1,2-b]pyran-4-one stands out due to its unique combination of a fluorophenyl group and a thiophenyl group. This combination enhances its photochromic properties and makes it more versatile in various applications. Additionally, the presence of the fluorophenyl group can improve the compound’s stability and reactivity under different conditions .

Properties

CAS No.

652138-35-7

Molecular Formula

C23H13FO2S

Molecular Weight

372.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-thiophen-3-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C23H13FO2S/c24-20-8-4-3-7-17(20)22-12-21(25)19-11-18(14-9-10-27-13-14)15-5-1-2-6-16(15)23(19)26-22/h1-13H

InChI Key

UUHPBZWAXGTDLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=CC=C4F)C5=CSC=C5

Origin of Product

United States

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